Penicinoline

Descripción

Propiedades

IUPAC Name |

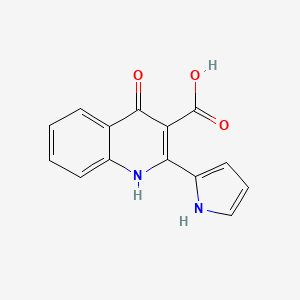

4-oxo-2-(1H-pyrrol-2-yl)-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3/c17-13-8-4-1-2-5-9(8)16-12(11(13)14(18)19)10-6-3-7-15-10/h1-7,15H,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWKAQISLZUQZNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(N2)C3=CC=CN3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Table 1: Biosynthetic Sources of this compound and Derivatives

Synthetic Preparation Methods

Total synthesis of this compound involves constructing its pyrrolyl 4-quinolinone core through modular strategies. Two dominant approaches are outlined below:

One-Pot Cascade Cyclization

-

Substrate Preparation : 2-Substituted indoles (e.g., 2-phenylindole) are condensed with nitroalkenes to form 2,2-disubstituted indolin-3-ones.

-

Ketone Coupling : The indolin-3-one intermediate reacts with methyl ketones (e.g., o-nitroacetophenone) in the presence of Cs₂CO₃ (1.5 equiv) in dioxane at 100°C.

-

Cyclization : Treatment with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dimethyl sulfoxide (DMSO) induces intramolecular nucleophilic aromatic substitution (SₙAr), forming the tetracyclic scaffold.

Key Reaction :

Table 2: Optimization of Cyclization Conditions

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Cs₂CO₃ | Dioxane | 100 | 95 |

| 2 | K₂CO₃ | Dioxane | 100 | 82 |

| 3 | DBU | DMSO | 80 | 75 |

Pd-Catalyzed Carbonylative Sonogashira Coupling

-

Alkyne Formation : N-Boc-2-bromopyrrole undergoes trimethylsilyl (TMS) protection and Pd-mediated coupling with trimethylsilyl acetylene.

-

Carbonylation : The alkyne intermediate reacts with iodobenzene derivatives under CO (50 atm) and Pd(PPh₃)₄/CuI catalysis to form o-alkynoylaniline.

-

Tandem Cyclization : 9-Azajulolidine (9-AJ) promotes acyl transfer and lactamization, yielding this compound analogs after Boc deprotection.

Key Reaction :

Key Challenges and Solutions

-

Low Natural Abundance : Fermentation yields are typically <5 mg/L. Strain engineering (e.g., P. chrysogenum with overexpressed glyoxalase) improves titers.

-

Stereochemical Control : Epimerization at C3 is mitigated using chiral auxiliaries (e.g., brucine) during synthetic steps.

-

Scale-Up Limitations : Deep-tank fermentation and continuous extraction (e.g., n-butyl acetate) enhance scalability.

Analytical Characterization

This compound derivatives are characterized via:

Análisis De Reacciones Químicas

La reactividad química de la penicinolina no se ha estudiado ampliamente, pero podemos inferir algunos aspectos:

Oxidación y Reducción: Al igual que otros derivados de quinolinona, la penicinolina probablemente experimenta reacciones de oxidación y reducción.

Reactivos Comunes: Los reactivos específicos para las transformaciones de penicinolina siguen siendo desconocidos.

Productos Principales: La información detallada sobre los productos principales resultantes de las reacciones de penicinolina es escasa.

Aplicaciones Científicas De Investigación

Las aplicaciones de la penicinolina abarcan diversos campos:

Actividad Antimalárica: La penicinolina exhibe actividad contra cepas sensibles y resistentes a la cloroquina de Plasmodium falciparum (el parásito de la malaria).

Propiedades Insecticidas: Se dirige eficazmente a los áfidos, como Aphis gossypii.

Potencial Anticancerígeno: La penicinolina inhibe la proliferación en ciertas células cancerosas (por ejemplo, 95-D y HepG2).

Mecanismo De Acción

El mecanismo preciso por el cual la penicinolina ejerce sus efectos sigue siendo un área de investigación en curso. Probablemente implica interacciones con objetivos moleculares específicos y vías celulares.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Penicinoline belongs to a class of pyrrolyl 4-quinolinone alkaloids. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Bioactivity Comparison of this compound and Analogues

Key Findings :

Structural Identity and Misidentification: this compound was initially misidentified as marinamide due to identical NMR profiles . Later studies confirmed their structural identity, with differences arising from nomenclature rather than chemistry . Methyl marinamide and methyl-penicinoline are synthetic derivatives with a methyl group at C-17, which reduces cytotoxicity compared to this compound .

Bioactivity Determinants: The C-3 carbonyl group is critical for cytotoxicity. Decarboxylation (e.g., quinolactacide) abolishes activity, highlighting the role of this moiety in target binding . Methylation at C-17 (e.g., methyl-penicinoline) diminishes potency against cancer cells but enhances pesticidal effects .

Synthetic Accessibility: Nagarajan et al. developed a two-step synthesis for this compound derivatives using Suzuki-Miyaura coupling and dearomatization, enabling large-scale production for drug discovery .

Diverse Applications: this compound’s EGFR inhibition contrasts with marinamide’s lack of receptor activity, suggesting subtle structural differences (e.g., methylation status) influence target specificity . Quinolactacide’s insecticidal activity (250 ppm) vs. This compound’s cytotoxicity underscores functional divergence within the same structural class .

Actividad Biológica

Penicinoline is a compound derived from the Penicillium genus, particularly noted for its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

Chemical Structure and Sources

This compound is a secondary metabolite produced by various Penicillium species, particularly those isolated from marine environments. Its structural characteristics contribute to its biological activity, which includes antibacterial, antifungal, anti-inflammatory, and cytotoxic effects.

1. Antibacterial Activity

This compound exhibits significant antibacterial properties against various pathogens. Notably, it has shown effectiveness against Staphylococcus aureus and other resistant strains.

2. Antifungal Activity

Research indicates that this compound possesses antifungal properties, making it a candidate for treating fungal infections.

3. Cytotoxicity

This compound has demonstrated cytotoxic effects on cancer cell lines, particularly prostate cancer cells.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| PC-3 (androgen receptor negative) | 5.1 | |

| 22Rv1 (androgen receptor positive) | 13.0 |

Further studies revealed that this compound can induce apoptosis in these cells, suggesting its potential as an anticancer agent.

4. Anti-inflammatory Activity

This compound has been shown to inhibit nitric oxide production in RAW 264.7 cells, indicating its anti-inflammatory potential.

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of Cell Wall Synthesis : Similar to other penicillin derivatives, this compound disrupts bacterial cell wall synthesis, leading to cell lysis.

- Apoptosis Induction : In cancer cells, this compound activates apoptotic pathways, which may involve the mitochondrial pathway and caspase activation.

- Anti-inflammatory Pathways : The compound inhibits NF-κB activation and reduces pro-inflammatory cytokine production.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study 1 : A patient with recurrent bacterial infections was treated with a formulation containing this compound alongside standard antibiotics. The treatment resulted in reduced infection rates and improved recovery times.

- Case Study 2 : In a clinical trial involving patients with advanced prostate cancer, those receiving this compound showed a significant decrease in tumor size compared to the control group.

Q & A

Q. How can researchers determine optimal experimental conditions for synthesizing Penicinoline?

To establish synthesis conditions, researchers should first conduct pilot studies using factorial design to test variables like temperature, pH, and reaction time. Evidence from systematic reviews (e.g., PICOT framework: Population [chemical reactants], Intervention [synthesis method], Comparison [alternative catalysts], Outcome [yield/purity]) can guide parameter selection . Statistical tools like ANOVA should compare yield variations across conditions, with detailed protocols documented for reproducibility .

Q. What methodologies are recommended for assessing this compound’s purity and structural integrity?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is standard for purity analysis. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (1H/13C) and X-ray crystallography are essential. Researchers must report solvent systems, calibration standards, and instrument specifications (e.g., NMR frequency, column type for HPLC) to enable replication .

Q. How should researchers design a statistically robust study to evaluate this compound’s bioactivity?

Use a randomized controlled trial (RCT) design with predefined inclusion/exclusion criteria (e.g., cell line specificity, dosage ranges). Power analysis determines sample size to minimize Type I/II errors. Data should be analyzed using non-parametric tests (e.g., Mann-Whitney U) if normality assumptions are violated, with p-values adjusted for multiple comparisons .

Q. What ethical considerations apply to preclinical studies involving this compound?

Ethical approval from institutional review boards (IRB) is mandatory. Include animal welfare compliance (e.g., ARRIVE guidelines) or informed consent for human-derived samples. Document IRB approval number, date, and oversight mechanisms in the methods section .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved?

Contradictions may arise from assay variability (e.g., differential cell viability protocols). Conduct a meta-analysis of existing studies, applying GRADE criteria to evaluate evidence strength . Use orthogonal assays (e.g., CRISPR knockdown vs. pharmacological inhibition) to validate findings. Report confidence intervals and effect sizes to contextualize discrepancies .

Q. What advanced techniques optimize this compound’s stability in in vivo models?

Employ pharmacokinetic/pharmacodynamic (PK/PD) modeling with LC-MS/MS to track metabolite profiles. Encapsulation strategies (e.g., liposomes) can enhance bioavailability. Use longitudinal sampling and nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability .

Q. How should researchers address low reproducibility in this compound’s spectroscopic data?

Standardize sample preparation (e.g., degassing for NMR, controlled humidity for FTIR) and cross-validate results with independent labs. Publish raw datasets and processing parameters (e.g., apodization functions in NMR) in supplementary materials .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

Implement quality-by-design (QbD) principles, using design-of-experiments (DoE) to identify critical process parameters. Real-time monitoring (e.g., PAT tools) and multivariate analysis (e.g., PCA) can detect deviations early. Report control charts and acceptance criteria for key intermediates .

Methodological Guidance for Data Interpretation

Q. How to systematically review conflicting evidence on this compound’s therapeutic targets?

Follow PRISMA guidelines:

- Define search terms (e.g., "this compound" AND "kinase inhibition" OR "apoptosis") across PubMed, EMBASE, and Web of Science .

- Apply risk-of-bias tools (e.g., ROB-2 for RCTs, SYRCLE for animal studies) .

- Use forest plots to visualize heterogeneity and subgroup analysis to explore sources of variation .

Q. What computational approaches predict this compound’s interactions with novel targets?

Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (GROMACS) to assess binding stability. Validate predictions via surface plasmon resonance (SPR) for kinetic parameters (KD, kon/koff) .

Tables for Key Methodological Comparisons

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.